Foreword: The Enduring Relevance of the Furanone Scaffold
Foreword: The Enduring Relevance of the Furanone Scaffold
An In-Depth Technical Guide to 5-Bromofuran-2(5H)-one (CAS: 40125-53-9): A Versatile Building Block in Modern Drug Discovery
The 2(5H)-furanone ring system, a five-membered γ-lactone, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its prevalence stems from a combination of inherent biological activity and versatile chemical reactivity.[3] Compounds featuring this core exhibit a vast spectrum of biological effects, including antibacterial, anti-inflammatory, cytotoxic, and antifungal properties.[2][4] Within this important class of molecules, 5-Bromofuran-2(5H)-one emerges as a particularly valuable synthetic intermediate. Its strategic placement of a bromine atom—a reliable leaving group—on a chiral center adjacent to the ring oxygen, coupled with the reactivity of the α,β-unsaturated lactone system, renders it a potent tool for the synthesis of complex molecular architectures and novel therapeutic agents.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of 5-Bromofuran-2(5H)-one, moving beyond a simple recitation of facts to explore the causal logic behind its synthesis, reactivity, and application.
Core Molecular Profile and Safety Mandates
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in a laboratory setting.
Physicochemical and Structural Data
The essential identification and property data for 5-Bromofuran-2(5H)-one are summarized below.[5] These parameters are critical for reaction planning, analytical characterization, and regulatory documentation.
| Identifier | Value | Source |
| CAS Number | 40125-53-9 | [5] |
| Molecular Formula | C₄H₃BrO₂ | [5] |
| Molecular Weight | 162.97 g/mol | [5] |
| IUPAC Name | 5-bromo-2,5-dihydrofuran-2-one | [5] |
| SMILES Code | C1=CC(=O)OC1Br | [5] |
| Appearance | Slightly yellow powder (typical) | [6] |
| Storage Conditions | Inert atmosphere, 2-8°C | [7] |
GHS Hazard Profile and Handling Protocols
As a halogenated organic compound, 5-Bromofuran-2(5H)-one requires careful handling. The Globally Harmonized System (GHS) classifications provide a clear mandate for laboratory safety protocols.[7][8]
| GHS Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | H302 - Harmful if swallowedH312 - Harmful in contact with skinH315 - Causes skin irritationH319 - Causes serious eye irritationH332 - Harmful if inhaledH335 - May cause respiratory irritation |
Trustworthiness through Self-Validating Safety: The prescribed precautionary statements (P-statements) create a self-validating system for safe handling. Adherence to these protocols inherently minimizes exposure and mitigates risk.
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P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. (Causality: Prevents respiratory irritation and systemic toxicity from inhalation).
-
P280: Wear protective gloves/protective clothing/eye protection/face protection. (Causality: Forms a primary barrier to prevent skin and eye irritation/damage).
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P302+P352 & P305+P351+P338: Standard first-aid responses for skin and eye contact, respectively. (Causality: Immediate dilution and removal of the irritant to minimize tissue damage).
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P403+P233 & P405: Store in a well-ventilated place. Keep container tightly closed. Store locked up. (Causality: Ensures stability, prevents release into the lab environment, and maintains security).
Synthesis and Mechanistic Considerations
While numerous methods exist for constructing furanone rings, a common and efficient pathway to halogenated variants involves the oxidative cyclization of suitable precursors. A logical and industrially relevant approach starts from 2-furoic acid, a bio-renewable platform chemical.[9][10][11]
Proposed Synthetic Workflow: From 2-Furoic Acid
The transformation of 2-furoic acid into 5-Bromofuran-2(5H)-one can be conceptualized as an electrophilic bromination coupled with an intramolecular lactonization.
Caption: Proposed synthesis of 5-Bromofuran-2(5H)-one from 2-furoic acid.
Expertise in Action: Rationale for the Synthetic Design
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Choice of Starting Material: 2-Furoic acid is an ideal precursor.[10] It is commercially available and can be derived from the oxidation of furfural, a biomass product.[12] Its conjugated system is primed for electrophilic attack.
-
Brominating Agent and Solvent System: The use of elemental bromine (Br₂) in an aqueous medium is a classic method for the halolactonization of unsaturated carboxylic acids. Water serves both as a solvent and as a nucleophile that participates in the initial stages before the carboxylate group closes the ring. N-Bromosuccinimide (NBS) is an alternative, often milder, source of electrophilic bromine that can improve handling and selectivity.
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Mechanism and Causality: The reaction proceeds via the electrophilic addition of bromine across the furan double bond. This generates a bromonium ion intermediate, which is then attacked intramolecularly by the carboxylate group. This nucleophilic attack is regioselective for the C5 position, leading directly to the formation of the five-membered lactone ring and establishing the bromo-substituent at the desired position. This pathway is favored due to the stability of the resulting lactone and the proximity of the reacting groups.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 5-Bromofuran-2(5H)-one is rooted in its dual reactivity: the susceptibility of the C5 position to nucleophilic displacement and the electrophilic nature of the conjugated system. This makes it a powerful scaffold for introducing molecular diversity.
A Hub for Nucleophilic Substitution
The bromine atom at C5 is an excellent leaving group, readily displaced by a wide range of nucleophiles (N-, S-, O-based). This allows for the straightforward introduction of various side chains, which is a cornerstone of structure-activity relationship (SAR) studies in drug development. For instance, reaction with primary or secondary amines yields 5-amino-furanones, while thiols produce 5-thioether derivatives.
A Potent Inhibitor of Bacterial Quorum Sensing
One of the most significant applications of brominated furanones is in the disruption of bacterial communication, or Quorum Sensing (QS).[2] QS is a cell-density-dependent signaling system that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation.[13]
Caption: Mechanism of Quorum Sensing inhibition by furanone compounds.
Brominated furanones are structural mimics of the N-acyl-homoserine lactone (AHL) signal molecules used by many Gram-negative bacteria. By competitively binding to the bacterial receptor proteins (e.g., LuxR-type), they block the native signal, thereby preventing the coordinated expression of genes required for biofilm formation.[2] This anti-biofilm activity, achieved without being bactericidal, is a highly sought-after strategy for combating antibiotic resistance and persistent infections.[2]
Scaffold for Anticancer Agents
The 2(5H)-furanone core is also a feature in compounds designed as anticancer agents.[14][15] Derivatives have been shown to exert cytotoxic effects through various mechanisms, including the induction of cell cycle arrest and interaction with DNA.[14] 5-Bromofuran-2(5H)-one serves as a key starting material for synthesizing libraries of novel furanone derivatives. By reacting it with different nucleophiles, researchers can systematically modify the substituent at the C5 position to optimize anticancer potency and selectivity against various tumor cell lines.[14]
Field-Proven Methodology: Synthesis of a 5-Substituted Furanone Derivative
The following protocol describes a representative nucleophilic substitution reaction, providing a self-validating workflow for synthesizing a novel derivative from 5-Bromofuran-2(5H)-one.
Protocol: Synthesis of 5-(benzylamino)furan-2(5H)-one
Principle: This protocol details the nucleophilic displacement of the C5 bromide with benzylamine. A non-nucleophilic base is used to scavenge the HBr byproduct, preventing the protonation of the amine nucleophile and potential side reactions. The workflow includes purification and characterization steps to validate the identity and purity of the final product.
Materials and Reagents:
-
5-Bromofuran-2(5H)-one (1.0 eq)
-
Benzylamine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Caption: Experimental workflow for a nucleophilic substitution reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂), add 5-Bromofuran-2(5H)-one (1.0 eq). Dissolve it in anhydrous DCM. Add DIPEA (1.5 eq) and cool the mixture to 0°C in an ice bath.
-
Causality: Anhydrous conditions and an inert atmosphere prevent unwanted side reactions with water or oxygen. Cooling the reaction mixture controls the initial exotherm upon addition of the amine.
-
-
Nucleophile Addition: Add benzylamine (1.1 eq) dropwise to the stirred solution over 5 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).
-
Causality: TLC provides a real-time, qualitative assessment of the reaction's progress, preventing premature work-up or unnecessarily long reaction times.
-
-
Aqueous Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and then with brine.
-
Causality: The NaHCO₃ wash neutralizes any excess acid (HBr byproduct), and the brine wash helps to remove water from the organic layer, initiating the drying process.
-
-
Isolation: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification and Validation: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% ethyl acetate in hexanes). Combine the fractions containing the pure product and concentrate to yield the final compound. Validate the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Future Outlook
5-Bromofuran-2(5H)-one is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its true value lies in its potential as a versatile starting point for the creation of diverse molecular libraries. Future research will likely focus on expanding its applications in asymmetric synthesis, developing novel catalytic methods for its derivatization, and exploring its utility as a building block for covalent inhibitors and other targeted therapeutics. As the challenges of drug resistance and the need for novel therapeutic modalities grow, the strategic importance of such adaptable and potent chemical scaffolds will only continue to increase.
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